N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring a 5-chloro-2-methoxyphenyl group linked via a sulfanyl bridge to a 3-cyano-substituted tetrahydroquinolinone scaffold. This compound integrates multiple functional groups, including a chloro-substituted aryl ether, a cyano group, and a sulfanyl acetamide moiety, which collectively influence its physicochemical and biological properties.
Synthetic routes for analogous acetamide derivatives often involve multi-step protocols, such as nucleophilic substitution, condensation, and coupling reactions, as seen in related compounds (e.g., stepwise sulfonylation and alkylation in and ). Characterization typically employs spectroscopic methods (NMR, IR) and X-ray crystallography, with SHELXL software frequently used for structural refinement .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-21(2)8-16-14(17(26)9-21)6-12(10-23)20(25-16)29-11-19(27)24-15-7-13(22)4-5-18(15)28-3/h4-7H,8-9,11H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODKPBVZVGMILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C#N)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.
Attachment of the Sulfanylacetamide Linker: This step involves the reaction of the cyano-substituted tetrahydroquinoline with a chloroacetamide derivative under basic conditions to form the sulfanylacetamide linkage.
Final Coupling with the Chlorinated Methoxyphenyl Group: The final step involves coupling the intermediate with 5-chloro-2-methoxyaniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may serve as a lead compound in drug discovery due to its potential pharmacological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for further biological evaluation.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural components are reminiscent of pharmacophores found in various drugs, suggesting it might exhibit bioactivity against certain diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The cyano and sulfanyl groups might play crucial roles in binding to the target site, while the tetrahydroquinoline core could facilitate interactions with hydrophobic pockets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Bioactivity: The target compound’s tetrahydroquinolinone and cyano groups may enhance binding to microbial enzymes compared to simpler oxadiazole derivatives . However, sulfonamide derivatives () exhibit stronger antimicrobial potency due to their sulfonamide moiety’s ability to disrupt folate synthesis .
Physicochemical Properties
- Solubility: The tetrahydroquinolinone core may reduce aqueous solubility compared to oxadiazole derivatives, though the sulfanyl group could mitigate this via hydrogen bonding .
Research Findings and Limitations
- Antimicrobial Potential: While direct data on the target compound is lacking, its structural analogs (e.g., ) show moderate activity against Gram-positive bacteria, suggesting a plausible mechanism via membrane disruption or enzyme inhibition .
- Herbicidal Contrast : Unlike alachlor, the target compound lacks the methoxymethyl group critical for herbicidal ACCase inhibition, indicating divergent applications .
- Knowledge Gaps: No crystallographic or quantitative bioactivity data exists for the target compound, necessitating further studies using SHELXL refinement and standardized antimicrobial assays .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its biological activity based on diverse research findings and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O4S |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 1021227-74-6 |
The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cancer cell proliferation and survival. Its structure suggests potential inhibition of key enzymes or receptors that are critical in cancer pathways.
Anticancer Activity
Recent studies indicate that this compound may act as a potent anticancer agent. For instance:
-
Cell Line Studies : In vitro assays demonstrated significant growth inhibition across various cancer cell lines:
- Leukemia (CCRF-CEM) : Growth inhibition percentage (GI%) of 83.85% .
- Lung Carcinoma (HOP-92 and NCI-H460) : GI% of 71.8% and 66.12% , respectively.
- Renal Cancer (ACHN) : GI% of 66.02% .
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell cycle regulation and apoptosis pathways, indicating its potential as a dual inhibitor against CDK2 and TRKA kinases with IC50 values ranging from to for different derivatives .
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Dual Kinase Inhibition : A recent study highlighted the compound's ability to inhibit CDK2 and TRKA kinases effectively, correlating structural modifications with enhanced potency . The study noted that specific substitutions on the phenyl moiety significantly influenced the inhibitory activity.
- Combination Therapies : Research indicates that combining this compound with established chemotherapeutics could enhance therapeutic outcomes in resistant cancer types. For example, it has been suggested that it may work synergistically with agents like temozolomide in non-small-cell lung carcinoma .
Safety and Toxicity
While the anticancer potential is promising, safety profiles must be established through comprehensive toxicity studies. Current data on acute toxicity remain limited, necessitating further investigation into long-term effects and side effects associated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
